molecular formula C8H10N2O B2979771 2-methylbenzamide Oxime CAS No. 1056156-96-7

2-methylbenzamide Oxime

Cat. No. B2979771
CAS RN: 1056156-96-7
M. Wt: 150.181
InChI Key: UAKAWWHOQNNATR-UHFFFAOYSA-N
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Description

2-Methylbenzamide Oxime is a chemical compound with the empirical formula C8H10N2O . It is a solid substance and is often used in various chemical reactions .


Synthesis Analysis

Oximes, including 2-methylbenzamide Oxime, are usually synthesized via a condensation reaction between a carbonyl and a hydroxylamine . More complex oximes can be synthesized via a [3+2]-cycloaddition reaction of an oxime chloride and an alkene .


Molecular Structure Analysis

The molecular weight of 2-methylbenzamide Oxime is 150.18 g/mol . The SMILES string representation of its structure is Cc1ccccc1\\C(N)=N/O .


Chemical Reactions Analysis

Oximes, including 2-methylbenzamide Oxime, have been employed for syntheses of oxime-based metal complexes and cage-compounds, oxime functionalizations, and the preparation of new classes of organic species . They have reactivity modes that enable their use in diverse methodologies, from cycloadditions to bioconjugation .


Physical And Chemical Properties Analysis

2-Methylbenzamide Oxime is a solid substance with a melting point of 144-148 °C . It has an assay of 97% .

Scientific Research Applications

2-Methylbenzamide Oxime: A Comprehensive Analysis

Medicinal Chemistry Antibiotics: Oximes, including 2-methylbenzamide oxime, are significant in medicinal chemistry, particularly in the development of antibiotics. Oxime-based cephalosporins, for example, have shown improved efficacy and a broad spectrum of anti-microbial activity against both Gram-positive and Gram-negative pathogens .

Safety and Hazards

The safety information for 2-methylbenzamide Oxime indicates that it is classified as Acute Tox. 3 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . It is hazardous to the respiratory system .

Future Directions

Oximes, including 2-methylbenzamide Oxime, have potential applications in various fields of chemistry . They are valuable synthetic building blocks with reactivity modes that enable their use in diverse methodologies . The unique properties imparted by the oxime N–O bond have also been used to integrate dynamic chemistries into materials .

properties

IUPAC Name

N'-hydroxy-2-methylbenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-6-4-2-3-5-7(6)8(9)10-11/h2-5,11H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAKAWWHOQNNATR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methylbenzamide Oxime

CAS RN

40312-14-9
Record name 40312-14-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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